

Application Notes and Protocols for Azelaic Acid-d14 in Cell Culture Experiments

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Compound of Interest

Compound Name: Azelaic acid-d14

Cat. No.: B585296

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Azelaic acid-d14**, a deuterated form of azelaic acid, in cell culture experiments. Given that the biological activity of isotopically labeled compounds is nearly identical to their unlabeled counterparts, the following protocols are based on established research with azelaic acid. The primary advantage of using **Azelaic acid-d14** is for tracer studies, such as quantifying its uptake, metabolism, and distribution within cells using mass spectrometry.

I. Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with a variety of biological activities, making it a compound of interest in dermatological and oncological research.^{[1][2][3][4]} It exhibits antibacterial, anti-inflammatory, and anti-keratinizing properties.^{[1][2][3]} Furthermore, azelaic acid can inhibit tyrosinase, an enzyme crucial for melanin production, and has shown antiproliferative and cytotoxic effects on various cancer cell lines, particularly melanoma.^{[1][5][6][7]} **Azelaic acid-d14** (C₉H₂D₁₄O₄) is a stable isotope-labeled version of azelaic acid, which serves as an excellent internal standard or tracer for quantitative analysis in biological systems.^[8]

II. Mechanism of Action

Azelaic acid impacts several key cellular pathways:

- **Inhibition of Cell Proliferation and DNA Synthesis:** It can impede the proliferation of tumor cells by inhibiting DNA synthesis.[5][7][9] This effect is dose- and time-dependent.[5][7]
- **Mitochondrial Impairment:** Azelaic acid can disrupt mitochondrial respiration and cause mitochondrial swelling and vacuolation in cancer cells.[5][7]
- **Signaling Pathway Modulation:** It has been shown to interfere with inflammatory signaling pathways such as NF-κB/MAPK by inhibiting the phosphorylation of MAPK p38 and preventing the translocation of NF-κB to the nucleus.[1] It may also inhibit the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation.[10][11][12]
- **Enzyme Inhibition:** Azelaic acid acts as a competitive inhibitor of tyrosinase, thioredoxin reductase, and other oxidoreductases.[1][13][14]

III. Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies with azelaic acid, which can serve as a starting point for experiments with **Azelaic acid-d14**.

Parameter	Cell Type	Concentration	Effect	Reference
Inhibition of Proliferation & Viability	Murine and Human Melanoma Cells	$\geq 10^{-3}$ M	Dose- and time-dependent inhibition	[5]
Inhibition of Proliferation	Murine and Human Melanoma Cells	1-100 mM	Dose-dependent inhibition of colony-forming ability	[15]
Inhibition of Microbial Protein Synthesis	P. acnes	313 μM	Over 50% reduction	[16]
IC50 (Cytotoxicity)	3T3 Normal Fibroblast Cells	85.28 μg/mL	50% inhibition of cell viability	[17]

IV. Experimental Protocols

A. General Guidelines for Handling Azelaic Acid-d14

- Storage: Store **Azelaic acid-d14** at -20°C for long-term stability.[8]
- Reconstitution: Due to its poor water solubility (approximately 0.24 g/100 mL at 25°C), it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[18] Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5% v/v).
- Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.

B. Protocol for Determining Optimal Working Concentration (Dose-Response Assay)

This protocol outlines a general method to determine the cytotoxic or antiproliferative effects of **Azelaic acid-d14** on a specific cell line.

- Cell Seeding:
 - Culture your chosen cell line to 80-90% confluency.
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Preparation of **Azelaic Acid-d14** dilutions:
 - Prepare a high-concentration stock solution of **Azelaic acid-d14** (e.g., 100 mM in DMSO).
 - Perform serial dilutions of the stock solution in a complete cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 mM). Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).
- Cell Treatment:

- Remove the old medium from the 96-well plate.
- Add 100 μ L of the prepared **Azelaic acid-d14** dilutions to the respective wells.
- Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
- Cell Viability Assay (e.g., MTT, XTT, or PrestoBlue™):
 - After the incubation period, add the viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the absorbance or fluorescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

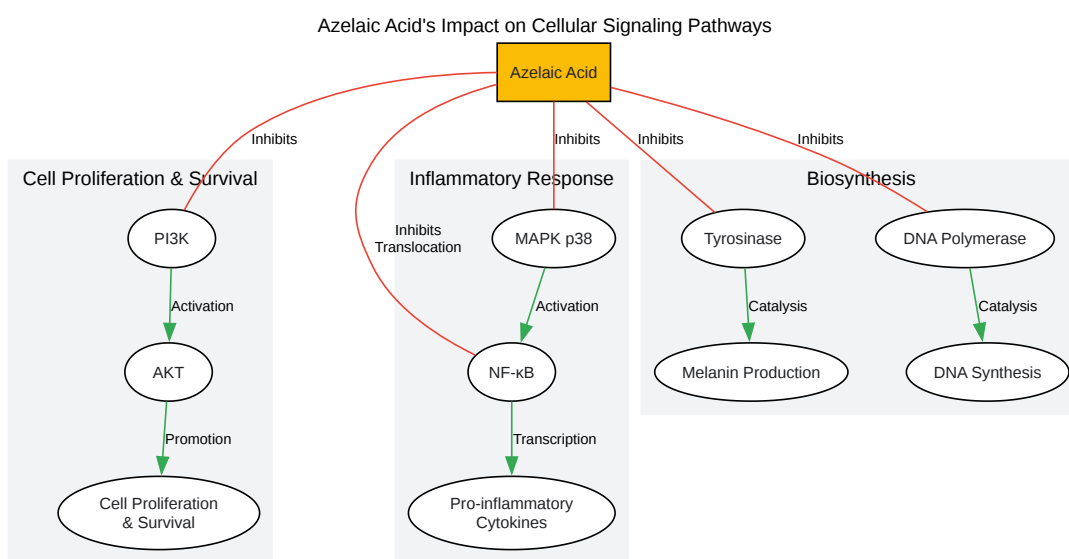
C. Protocol for Analyzing Cellular Uptake of Azelaic Acid-d14 using Mass Spectrometry

This protocol is specifically for leveraging the deuterated nature of **Azelaic acid-d14**.

- Cell Culture and Treatment:
 - Culture cells in appropriate culture dishes (e.g., 6-well plates) to the desired confluency.
 - Treat the cells with a known concentration of **Azelaic acid-d14** for various time points (e.g., 1, 4, 8, 24 hours).
- Cell Lysis and Extraction:
 - After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells using a suitable lysis buffer.
- Perform a liquid-liquid or solid-phase extraction to isolate small molecules, including **Azelaic acid-d14**, from the cell lysate.
- LC-MS/MS Analysis:
 - Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Develop a specific method for detecting and quantifying **Azelaic acid-d14** based on its unique mass-to-charge ratio.
 - Use a non-labeled azelaic acid as a reference standard if necessary.
- Data Analysis:
 - Quantify the amount of **Azelaic acid-d14** in each sample to determine the rate and extent of its cellular uptake and accumulation.

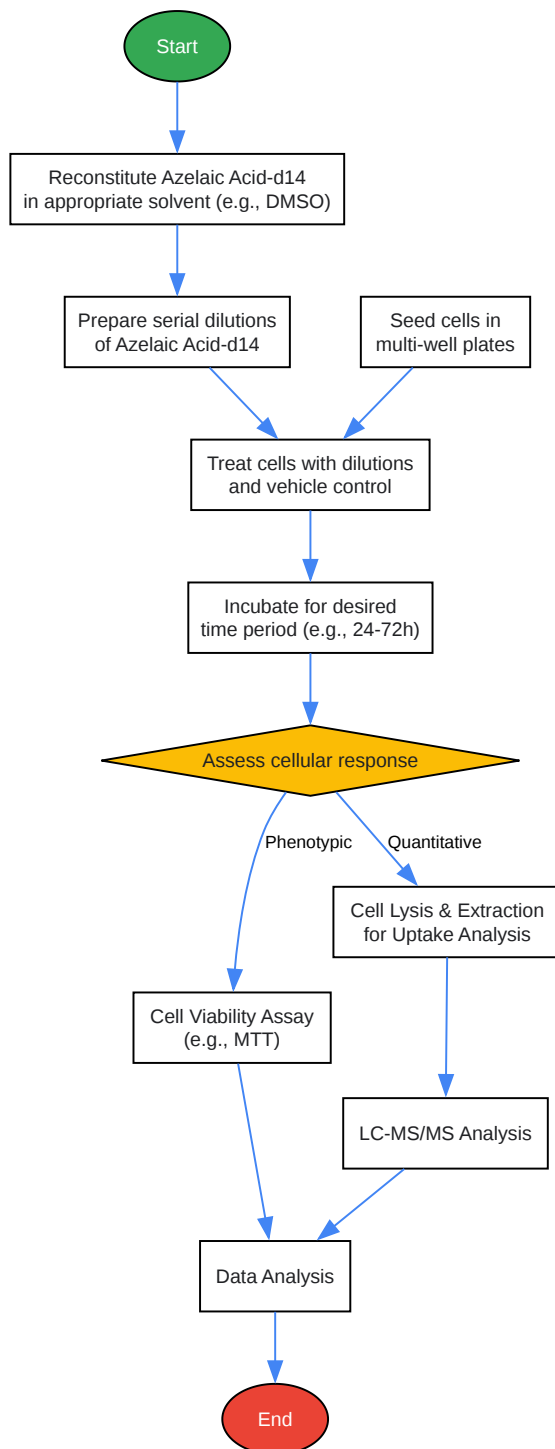
V. Visualizations



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Caption: Signaling pathways modulated by Azelaic Acid.

Experimental Workflow for Azelaic Acid-d14 Cell Culture Studies

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